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Compound of Interest

Compound Name: BocNH-PEG4-CH2CHO

Cat. No.: B8115841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and
common applications of the bifunctional linker, Boc-NH-PEG4-CH2CHO. This molecule is of
significant interest in the fields of bioconjugation, drug delivery, and the development of
complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACS).

Core Chemical Structure

Boc-NH-PEG4-CH2CHO is a hetero-bifunctional molecule characterized by three key chemical
moieties connected in a linear fashion. The systematic name for this compound is tert-butyl (2-
(2-(2-(2-(2,2-dimethoxyethyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate, with the
acetaldehyde group often protected as a dimethyl acetal, which can be deprotected to the
aldehyde under acidic conditions.

The structure can be deconstructed into the following components:

o Boc-Protected Amine (BocNH-): At one terminus, an amine group is protected by a tert-
butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic
synthesis, valued for its stability under a variety of reaction conditions and its facile removal
under moderately acidic conditions. This feature allows for the selective deprotection and
subsequent reaction of the terminal amine.
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Polyethylene Glycol Linker (-PEG4-): A tetra-ethylene glycol (PEG4) chain forms the central
spacer of the molecule. This hydrophilic linker is composed of four repeating ethylene glycol
units. The inclusion of a PEG spacer in bioactive molecules often enhances aqueous
solubility, improves pharmacokinetic profiles, and provides a flexible bridge between two
conjugated moieties.

o Acetaldehyde Group (-CH2CHO): The other terminus features an acetaldehyde functional
group. Aldehydes are versatile chemical handles that can readily react with primary amines
through reductive amination to form stable secondary amine linkages. This reactive group is
pivotal for conjugating the linker to proteins, peptides, or other molecules bearing an
available amine.

The connectivity of these groups results in a molecule with distinct chemical functionalities at
each end, enabling sequential and controlled conjugation strategies.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity
specifications for Boc-NH-PEG4-CH2CHO. This data is essential for experimental design,
including reaction stoichiometry and purification protocols.

Property Value

Molecular Formula C17H35NO7

Molecular Weight 365.46 g/mol

Appearance Colorless to light yellow oil

Solubility Soluble in DMSO, DMF, Methanol, CH2CI2
Purity (as specified) Typically 295% (by NMR and/or LC-MS)

Experimental Protocols

The dual functionality of Boc-NH-PEG4-CH2CHO makes it a valuable reagent in multi-step
synthetic and bioconjugation workflows. Below are representative experimental protocols for
the deprotection of the Boc group and the conjugation of the aldehyde moiety.
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Protocol 3.1: Boc Group Deprotection

This procedure outlines the removal of the Boc protecting group to liberate the primary amine,
making it available for subsequent reactions, such as amide bond formation.

Materials:

Boc-NH-PEG4-CH2CHO

¢ Dichloromethane (DCM), anhydrous

» Trifluoroacetic acid (TFA)

o Saturated sodium bicarbonate (NaHCO3) solution

 Brine solution

¢ Anhydrous sodium sulfate (Na2S04)

e Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:

e Dissolve Boc-NH-PEG4-CH2CHO (1 equivalent) in anhydrous DCM (0.1 M concentration) in
a round-bottom flask.

e Cool the solution to 0 °C using an ice bath.
e Add TFA (10 equivalents) dropwise to the stirred solution.

 Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

» Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

o Redissolve the residue in DCM and wash sequentially with saturated NaHCO3 solution and
brine.
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» Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate in vacuo to yield the
deprotected amine product (H2N-PEG4-CH2CHO).

Protocol 3.2: Reductive Amination with a Primary Amine

This protocol describes the conjugation of the aldehyde terminus of Boc-NH-PEG4-CH2CHO to
a molecule containing a primary amine (R-NH2), such as a peptide or a small molecule ligand.

Materials:

e Boc-NH-PEG4-CH2CHO

e Amine-containing substrate (R-NH2)

e Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
e 1,2-Dichloroethane (DCE) or Methanol, anhydrous

e Acetic acid (optional, as catalyst)

» Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the amine-containing substrate (R-NH2, 1 equivalent) and Boc-NH-PEG4-CH2CHO
(1.2 equivalents) in anhydrous DCE or methanol under an inert atmosphere (e.g., nitrogen or
argon).

e Add a catalytic amount of acetic acid (0.1-0.5 equivalents) if required to facilitate imine
formation.

 Stir the mixture at room temperature for 1-2 hours to allow for the formation of the
intermediate imine/enamine.

o Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-
MS.
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Quench the reaction by the slow addition of water or a saturated aqueous solution of
ammonium chloride (NH4CI).

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

Wash the combined organic layers with brine, dry over anhydrous Na2S0O4, and concentrate
in vacuo.

Purify the crude product using flash column chromatography to obtain the desired conjugate.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical two-step synthetic workflow utilizing Boc-NH-PEG4-
CH2CHO to link two distinct molecular entities, Molecule A and Molecule B. This process is
fundamental in the assembly of PROTACSs, antibody-drug conjugates (ADCs), and other
targeted therapeutic agents.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8115841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Molecule A

(with -NH2 group) (BOCNH—PEG4—CH2CHO)

STAB

Intermediate Conjugate
(BocNH-PEG4-CH2-CH2-NH-Molecule A)

|
Step 1: Reductive Amination

:TFA/DCM

Deprotected Intermediate Molecule B
(H2N-PEG4-...-Molecule A) (with -COOH group)

HATU/EDC

Final Conjugate
(Molecule B-CO-NH-PEG4-...-Molecule A)

Step 2: Amide Coupling

Figure 1. Synthetic Workflow for Bifunctional Conjugation
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Figure 1: Synthetic Workflow for Bifunctional Conjugation
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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